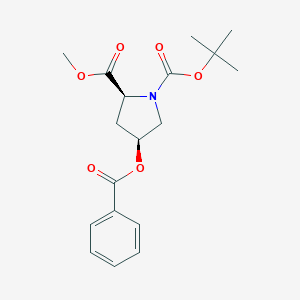
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane” is also known as Sanochrysine . It is a sodium salt of gold thiosulfate . The molecular formula is AuNa3O6S4 and the molecular weight is 490.2 g/mol . This compound has uses like the organogold compounds .
Molecular Structure Analysis
The IUPAC name for this compound is trisodium;dioxido-oxo-sulfanylidene-λ6-sulfane;gold (1+) . The InChI and Canonical SMILES strings provide a textual representation of the compound’s structure .
Physical And Chemical Properties Analysis
The computed properties of this compound include a molecular weight of 490.2 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 8 . The compound has a rotatable bond count of 0 . The exact mass is 489.793650 g/mol .
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Chemistry
- Gold complexes, like those formed from reactions involving trisodium compounds and gold, are studied for their unique structural properties. For example, the reaction of disodium phenyltrithiophosphonate with gold(I) chlorides forms dinuclear complexes with interesting molecular structures and potential applications in various chemical processes (Preisenberger et al., 1999).
Biomedical Applications
- The interaction of trisodium compounds with gold ions has been explored for developing anti-cancer agents. A study synthesized a compound interacting with gold (III) and nickel (II) ions, indicating potential applications in cancer treatment (Ghani & Alabdali, 2022).
Environmental Applications
- Gold ion recovery processes have been developed using trisodium-based compounds. This is significant for recycling precious metal ions from urban mines, demonstrating an innovative approach to resource recovery (Elshehy et al., 2014).
Nanotechnology
- In the field of nanotechnology, trisodium compounds are used in the synthesis of gold nanoparticles. These nanoparticles have diverse applications, including in sensors and diagnostics (Yazdani et al., 2021).
Electrochemical Applications
- Trisodium-based compounds have been studied for their electrochemical properties, particularly in the context of synthesizing and characterizing gold nanoparticles. These studies offer insights into the potential applications of such nanoparticles in various electrochemical processes (Shankhwar et al., 2016).
Eigenschaften
CAS-Nummer |
15283-45-1 |
|---|---|
Produktname |
Trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-lambda6-sulfane |
Molekularformel |
AuH2Na3O6S4+ |
Molekulargewicht |
492.2 g/mol |
IUPAC-Name |
trisodium;gold;hydroxy-oxido-oxo-sulfanylidene-λ6-sulfane |
InChI |
InChI=1S/Au.3Na.2H2O3S2/c;;;;2*1-5(2,3)4/h;;;;2*(H2,1,2,3,4)/q;3*+1;;/p-2 |
InChI-Schlüssel |
UCGZDNYYMDPSRK-UHFFFAOYSA-L |
SMILES |
OS(=O)(=S)[O-].OS(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au] |
Kanonische SMILES |
OS(=O)(=S)[O-].OS(=O)(=S)[O-].[Na+].[Na+].[Na+].[Au] |
Aussehen |
powder, or solution |
Andere CAS-Nummern |
15283-45-1 |
Reinheit |
> 99.9% |
Synonyme |
Aurothiosulfate, Sodium Bis(monothiosulfato(2-)-O,S)aurate(3-) Trisodium Gold Sodium Thiosulfate Gold Thiosulfate, Sodium Sanochrysin Sanochrysine Sanocrisin Sodium Aurothiosulfate Sodium Gold Thiosulfate Sodium Thiosulfate, Gold Thiosulfate, Gold Sodium Thiosulfate, Sodium Gold Thiosulfatoaurate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




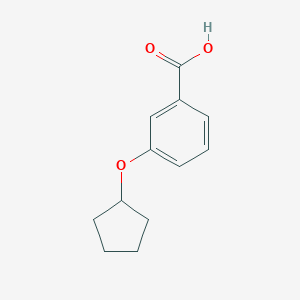
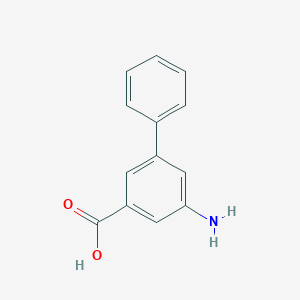
![Ethyl 1-{[(tert-butoxy)carbonyl]amino}-3-oxocyclobutane-1-carboxylate](/img/structure/B179194.png)
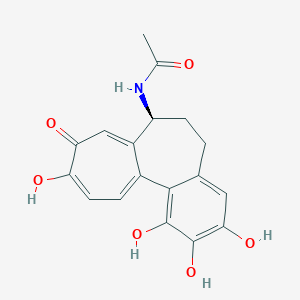
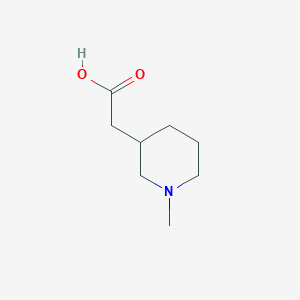
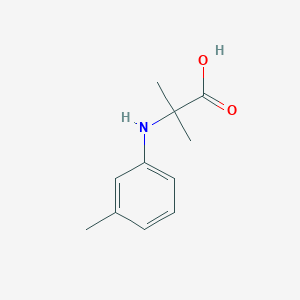

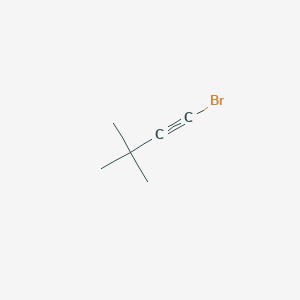
![5-Bromo-4-nitrobenzo[c][1,2,5]selenadiazole](/img/structure/B179232.png)

![(1R,3S,4S)-2-Azabicyclo[2.2.1]heptane-3-carboxylic acid](/img/structure/B179236.png)

